

# Commercial Suppliers and Technical Guide for N-Desmethyl Enzalutamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | N-Desmethyl Enzalutamide-d6 |           |
| Cat. No.:            | B12425026                   | Get Quote |

For researchers, scientists, and drug development professionals requiring **N-Desmethyl Enzalutamide-d6** for their studies, a variety of commercial suppliers offer this stable isotopelabeled internal standard. This guide provides a comprehensive overview of available products, their specifications, and detailed experimental protocols for its application in bioanalytical methods.

# **Commercial Availability**

**N-Desmethyl Enzalutamide-d6**, a deuterated analog of the active metabolite of Enzalutamide, is crucial for accurate quantification in pharmacokinetic and metabolic research.[1] Several reputable suppliers provide this compound for research purposes. Below is a summary of offerings from various companies.



| Supplier                       | Product<br>Name                        | Catalog<br>Number | Purity               | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | CAS<br>Number                   |
|--------------------------------|----------------------------------------|-------------------|----------------------|----------------------|----------------------------------|---------------------------------|
| MedchemE<br>xpress             | N-<br>desmethyl<br>Enzalutami<br>de-d6 | HY-<br>70002AS    | 97.95%               | C20H8D6F4<br>N4O2S   | 456.45                           | 2748567-<br>63-5                |
| Acanthus<br>Research           | N-<br>Desmethyl<br>Enzalutami<br>de-D6 | ENZ-16-<br>005    | Not<br>Specified     | C20H8D6F4<br>N4O2S   | Not<br>Specified                 | 1242137-<br>16-1<br>(unlabeled) |
| Daicel<br>Pharma<br>Standards  | Enzalutami<br>de D6                    | DCTI-A-<br>260    | Not<br>Specified     | C21H10D6F<br>4N4O2S  | 470.48                           | 1443331-<br>94-9                |
| Simson<br>Pharma<br>Limited    | N-<br>Desmethyl<br>Enzalutami<br>de D6 | Not<br>Specified  | Not<br>Specified     | C20H8D6F4<br>N4O2S   | 456.45                           | Not<br>Specified                |
| Clearsynth                     | N-<br>Desmethyl<br>Enzalutami<br>de-d6 | CS-O-<br>10191    | Not less<br>than 90% | C21H10D6F<br>4N4O2S  | 470.47                           | 2748567-<br>63-5                |
| Veeprho                        | N-<br>Desmethyl<br>Enzalutami<br>de-D6 | Not<br>Specified  | Not<br>Specified     | Not<br>Specified     | Not<br>Specified                 | Not<br>Specified                |
| TargetMol<br>Chemicals<br>Inc. | N-<br>desmethyl<br>Enzalutami<br>de D6 | Not<br>Specified  | Not<br>Specified     | C20H8D6F4<br>N4O2S   | Not<br>Specified                 | Not<br>Specified                |
| Pharmaffili<br>ates            | N-<br>Desmethyl                        | PA STI<br>088993  | Not<br>Specified     | C20H8D6F4<br>N4O2S   | 456.45                           | 2748567-<br>63-5                |



Enzalutami de-d6

# **Storage and Stability**

Proper storage of **N-Desmethyl Enzalutamide-d6** is critical to maintain its integrity. MedchemExpress recommends storage at room temperature for continental US shipments, but notes that this may vary for other locations.[2] For long-term stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Clearsynth advises long-term storage in a refrigerator at 2-8°C.[3] Researchers should always consult the supplier's specific recommendations provided with the product.

# Experimental Protocols: Bioanalytical Quantification using LC-MS/MS

**N-Desmethyl Enzalutamide-d6** is predominantly used as an internal standard for the quantification of N-Desmethyl Enzalutamide and its parent drug, Enzalutamide, in biological matrices such as plasma.[1][4] The following is a detailed methodology synthesized from published research for a typical LC-MS/MS assay.[3][4]

# **Sample Preparation (Protein Precipitation)**

- To 50 μL of plasma sample, add a known concentration of N-Desmethyl Enzalutamide-d6
  as the internal standard.
- Precipitate the plasma proteins by adding a sufficient volume of acetonitrile.
- Vortex the mixture to ensure thorough mixing and complete protein precipitation.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.[3][4]

# **Liquid Chromatography Conditions**

LC System: Acquity H-Class UPLC system or equivalent.[4]



- Column: Acquity BEH C18 Column (2.1 × 50 mm, 1.7 μm particle size) or equivalent.[4]
- Mobile Phase A: 0.1% formic acid in water.[4]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
- Flow Rate: 0.5 mL/min.[4]
- Gradient Elution:
  - 0–2.5 min: 95% A / 5% B
  - 2.5–3.5 min: Linear gradient to 10% A / 90% B
  - 3.5–4.0 min: Return to 95% A / 5% B for re-equilibration.[4]
- Injection Volume: 2 μL.[4]

## **Mass Spectrometry Conditions**

- Mass Spectrometer: Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent.[4]
- Ionization Mode: Positive Ion Mode.[4]
- Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]
- MRM Transitions:
  - Enzalutamide: m/z 465 → 209[3][4]
  - N-Desmethylenzalutamide: m/z 451 → 195[3][4]
  - N-Desmethyl Enzalutamide-d6 (as Enzalutamide-d6 internal standard): m/z 471 → 215[4]
- Optimized Settings:
  - Capillary Voltage: 4.2 kV



Cone Voltage: 65 V

Desolvation Temperature: 500 °C

Desolvation Gas Flow: 1000 L/hour[4]

# **Signaling Pathway and Mechanism of Action**

Enzalutamide and its active metabolite, N-Desmethyl Enzalutamide, are potent androgen receptor (AR) signaling inhibitors.[5][6] They act at multiple steps in the AR signaling pathway, which is a key driver of prostate cancer cell growth. The mechanism involves:

- Competitive Inhibition of Androgen Binding: They bind to the ligand-binding domain of the AR
  with high affinity, preventing the binding of androgens like testosterone and
  dihydrotestosterone.[5][6]
- Inhibition of Nuclear Translocation: They prevent the translocation of the activated AR from the cytoplasm into the nucleus.[5][6]
- Inhibition of DNA Binding: They inhibit the interaction of the AR with DNA, thereby preventing the transcription of target genes that promote cancer cell proliferation and survival.[5][6]



Click to download full resolution via product page

LC-MS/MS Experimental Workflow





Click to download full resolution via product page

Androgen Receptor Signaling Pathway Inhibition

# Conclusion

**N-Desmethyl Enzalutamide-d6** is a vital tool for researchers in the field of oncology and drug development, enabling precise and accurate quantification of Enzalutamide and its active



metabolite. The information provided in this guide, including a list of commercial suppliers, storage conditions, and detailed experimental protocols, serves as a valuable resource for scientists. The diagrams illustrating the experimental workflow and the mechanism of action further clarify the application and biological relevance of this important research compound.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. veeprho.com [veeprho.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzalutamide: A step towards pharmacokinetics-based dosing in men with metastatic castration-resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for N-Desmethyl Enzalutamide-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425026#commercial-suppliers-of-n-desmethyl-enzalutamide-d6-for-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com